molecular formula C15H13N3O3 B2881521 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1219906-33-8

2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2881521
CAS No.: 1219906-33-8
M. Wt: 283.287
InChI Key: PAYPPXUBFNOPPS-UHFFFAOYSA-N
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Description

2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that features a unique combination of functional groups, including a furan ring, an isoxazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Furan Ring: The furan ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Attachment of the Pyridine Ring: The pyridine ring can be attached using a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or an anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The isoxazole ring can be reduced to form an isoxazoline or an isoxazolidine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Isoxazoline or isoxazolidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and inflammatory diseases.

    Materials Science: The compound can be used in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of ion channel function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)propionamide

Uniqueness

2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15(17-10-11-3-5-16-6-4-11)9-12-8-14(21-18-12)13-2-1-7-20-13/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYPPXUBFNOPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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